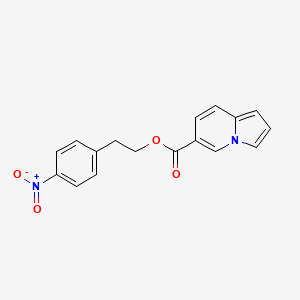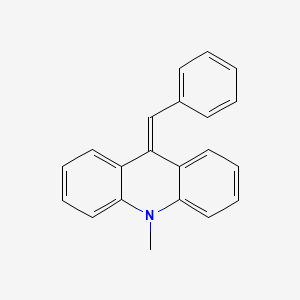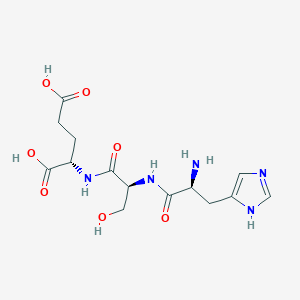
His-Ser-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
His-Ser-Glu is a tripeptide composed of the amino acids histidine, serine, and glutamic acid. This compound is part of the catalytic triad found in many enzymes, playing a crucial role in various biochemical processes. The presence of histidine, serine, and glutamic acid in a specific sequence allows this tripeptide to participate in catalytic activities, making it a significant subject of study in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Glu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but offer higher efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
His-Ser-Glu can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The histidine residue can participate in reduction reactions, altering its imidazole ring.
Substitution: The glutamic acid residue can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while substitution reactions involving glutamic acid can produce various substituted glutamic acid derivatives.
Scientific Research Applications
His-Ser-Glu has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide chemistry and enzyme catalysis.
Biology: Plays a role in understanding protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including enzyme replacement therapies and drug design.
Industry: Utilized in the development of biocatalysts and industrial enzymes for various applications, such as pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of His-Ser-Glu involves its role as part of the catalytic triad in enzymes. The histidine residue acts as a base, the serine residue serves as a nucleophile, and the glutamic acid residue stabilizes the transition state. This triad facilitates the cleavage of peptide bonds in substrates, making it essential for the catalytic activity of many proteases and hydrolases.
Comparison with Similar Compounds
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Cys: Found in cysteine proteases, where cysteine replaces serine as the nucleophile.
Uniqueness
His-Ser-Glu is unique due to its specific sequence and the roles of its constituent amino acids in catalysis. The presence of glutamic acid instead of aspartic acid or cysteine provides distinct chemical properties and reactivity, making it a valuable compound for studying enzyme mechanisms and designing novel catalysts.
Properties
Molecular Formula |
C14H21N5O7 |
|---|---|
Molecular Weight |
371.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H21N5O7/c15-8(3-7-4-16-6-17-7)12(23)19-10(5-20)13(24)18-9(14(25)26)1-2-11(21)22/h4,6,8-10,20H,1-3,5,15H2,(H,16,17)(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
InChI Key |
JMSONHOUHFDOJH-GUBZILKMSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



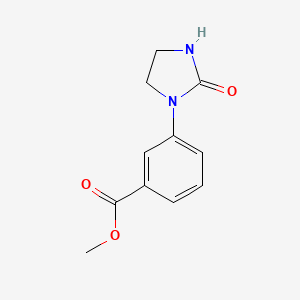
![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)
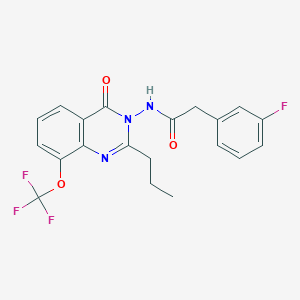
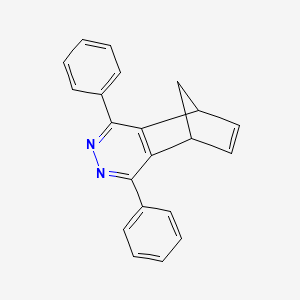
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
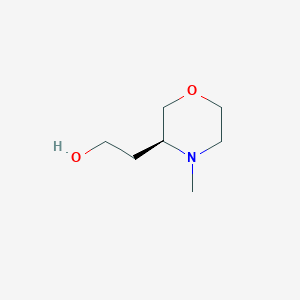
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
